molecular formula C10H12N2O B039077 2-propyl-1H-benzimidazol-4-ol CAS No. 113895-78-6

2-propyl-1H-benzimidazol-4-ol

Cat. No.: B039077
CAS No.: 113895-78-6
M. Wt: 176.21 g/mol
InChI Key: VWHZGBJBYSIHNO-UHFFFAOYSA-N
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Description

2-Propyl-1H-benzimidazol-4-ol is a benzimidazole derivative characterized by a bicyclic aromatic system fused with an imidazole ring. The compound features a hydroxyl (-OH) substituent at the 4-position and a propyl (-CH₂CH₂CH₃) group at the 2-position of the benzimidazole core. This substitution pattern confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the propyl chain.

Properties

CAS No.

113895-78-6

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-propyl-1H-benzimidazol-4-ol

InChI

InChI=1S/C10H12N2O/c1-2-4-9-11-7-5-3-6-8(13)10(7)12-9/h3,5-6,13H,2,4H2,1H3,(H,11,12)

InChI Key

VWHZGBJBYSIHNO-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1)C=CC=C2O

Canonical SMILES

CCCC1=NC2=C(N1)C=CC=C2O

Synonyms

Benzimidazol-4-ol, 2-propyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and chemical behaviors depending on substituent type, position, and electronic effects. Below is a comparative analysis of 2-propyl-1H-benzimidazol-4-ol with structurally related compounds:

Table 1: Key Properties of Selected Benzimidazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Solubility (Water) pKa (Hydroxyl) Notable Applications
This compound -OH (4), -CH₂CH₂CH₃ (2) ~190.24 Low ~9.5–10.5 Research (hypothetical)
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid -COOH (butanoic acid), -N(benzyl)(2-hydroxyethyl) (5) ~437.52 Moderate (pH-dependent) ~4.2 (COOH) Pharmaceutical intermediate
1H-Benzimidazole-2-thiol -SH (2) 150.21 Insoluble ~6.8–7.5 Antioxidant synthesis
Omeprazole (5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole) -SOCH₃ (sulfinyl), -OCH₃ (5) 345.42 Low (acid-stable) ~4.0 (sulfinyl) Proton-pump inhibitor

Key Findings:

Substituent Effects on Solubility: The hydroxyl group in this compound enhances polarity compared to non-polar analogs like omeprazole. However, its solubility remains low due to the hydrophobic propyl chain. In contrast, the butanoic acid derivative in exhibits pH-dependent solubility, increasing in basic conditions due to deprotonation of the carboxylic acid group .

Acidity and Reactivity :

  • The hydroxyl group in this compound has a higher pKa (~9.5–10.5) compared to thiol-containing benzimidazoles (pKa ~6.8–7.5), making it less acidic. This difference influences reactivity in nucleophilic substitution or metal coordination.

The butanoic acid derivative in , with a bulky amino substituent, may act as a precursor for drug candidates targeting enzyme inhibition .

Synthetic Methodology :

  • Alkaline hydrolysis (e.g., NaOH treatment) and pH adjustment, as described in , are common steps in benzimidazole synthesis. These methods likely apply to this compound, though optimization for propyl group stability may be required .

Structural and Crystallographic Insights

Crystallographic analysis using programs like SHELXL (part of the SHELX suite) is critical for determining the precise conformation of benzimidazole derivatives . For example, the propyl chain in this compound may adopt a gauche conformation to minimize steric hindrance, while the hydroxyl group participates in hydrogen bonding. Such structural details are essential for understanding intermolecular interactions in solid-state formulations.

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